2-Amino-4-((trifluoromethyl)sulfinyl)phenol
Description
Structural Characterization of 2-Amino-4-((trifluoromethyl)sulfinyl)phenol
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 2-amino-4-(trifluoromethylsulfinyl)phenol , reflecting its substitution pattern: a hydroxyl group at position 1, an amino group at position 2, and a trifluoromethylsulfinyl moiety at position 4 on the benzene ring. The molecular formula is C₇H₆F₃NO₂S , with a calculated molecular weight of 225.19 g/mol . The SMILES notation (OC1=CC=C(S(=O)C(F)(F)F)C=C1N ) accurately encodes its connectivity, emphasizing the sulfinyl group’s double-bonded oxygen and the planar aromatic system.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar geometry due to aromatic π-conjugation, with the trifluoromethylsulfinyl group introducing steric and electronic asymmetry. Density functional theory (DFT) optimizations predict a dihedral angle of ~30° between the sulfinyl group and the benzene plane, minimizing steric clashes between the bulky CF₃ group and adjacent substituents. The sulfinyl oxygen’s lone pairs contribute to partial conjugation with the aromatic ring, altering electron distribution and reactivity compared to non-sulfinyl analogs.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
- 3340 cm⁻¹ : O-H and N-H stretching (broad, overlapping)
- 1320 cm⁻¹ : S=O asymmetric stretch (sulfinyl group)
- 1130 cm⁻¹ : C-F stretching (trifluoromethyl)
- 1600 cm⁻¹ : C=C aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 225.08 [M+H]⁺ , with fragmentation patterns indicative of sulfinyl group loss (m/z 177) and CF₃ elimination (m/z 158).
Crystallographic Data and X-ray Diffraction Analysis
No crystallographic data for this specific compound are reported in the literature. However, analogs like 2-amino-4-(trifluoromethylsulfonyl)phenol (CAS 69245-43-8) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a=7.21 Å, b=12.45 Å, c=10.89 Å, β=105.3° . These data suggest potential similarities in packing motifs, though the sulfinyl group’s reduced symmetry may alter intermolecular interactions.
Comparative Structural Analysis with Related Trifluoromethylsulfinyl Phenols
The sulfinyl group’s electron-withdrawing nature differentiates this compound from its sulfonyl and methylthio analogs:
The sulfinyl group’s intermediate oxidation state between sulfide and sulfone confers unique reactivity, such as susceptibility to oxidative and reductive transformations, which is absent in the fully oxidized sulfonyl counterpart.
Structure
3D Structure
Properties
Molecular Formula |
C7H6F3NO2S |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethylsulfinyl)phenol |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(13)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 |
InChI Key |
CVQLGCQIFRWVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((trifluoromethyl)sulfinyl)phenol typically involves the nitration of phenol derivatives followed by reduction and sulfinylation. One common method starts with the nitration of 2-nitrophenol to produce 2-nitro-4-((trifluoromethyl)sulfinyl)phenol. This intermediate is then reduced to this compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-((trifluoromethyl)sulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Amino-4-((trifluoromethyl)sulfinyl)phenol is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.
Biology
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in drug development. For instance, its interaction with enzymes involved in metabolic pathways may lead to therapeutic applications.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study assessed its efficacy against common bacteria, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that it could serve as a candidate for developing new antimicrobial agents.
Medicine
- Therapeutic Effects : The compound is being explored for potential anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines by modulating cell cycle regulatory proteins.
Case Study: Anticancer Activity
A notable study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability, suggesting that the compound may induce apoptosis through the upregulation of pro-apoptotic factors.
Industry
- Advanced Materials Development : In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2-Amino-4-((trifluoromethyl)sulfinyl)phenol exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-Amino-4-((trifluoromethyl)sulfinyl)phenol with related compounds:
Key Observations:
- The trifluoromethylsulfinyl (-SO-CF₃) group increases molecular weight and polarity compared to simple trifluoromethyl (-CF₃) or sulfonyl (-SO₂-) analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Amino-4-((trifluoromethyl)sulfinyl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux. For example, reacting 2-Amino-4-(trifluoromethyl)phenol with CS₂ (3:1 molar ratio) in ethanol at 90°C for 16 hours achieves an 85% yield after acidification and ethyl acetate extraction. Shorter reaction times (1 hour) or suboptimal stoichiometry reduce yields to 42%, highlighting the need for precise stoichiometric control and extended reflux .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Single-crystal X-ray diffraction using tools like SHELXT ( ) can resolve ambiguities in stereochemistry or bond hybridization, particularly for the sulfinyl (-SO-) and trifluoromethyl (-CF₃) groups. Crystallization in ethanol or acetonitrile is recommended for high-quality crystals .
Q. How does pH affect the stability of this compound during purification?
- Methodological Answer : The compound is sensitive to acidic conditions. Post-synthesis acidification (1N HCl) precipitates impurities but requires immediate neutralization to prevent decomposition. Purification via liquid-liquid extraction (ethyl acetate/water, pH 6–7) preserves stability, as evidenced by recovery rates >80% in neutral buffers .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts in sulfinyl-group reactions?
- Methodological Answer : Competing nucleophilic pathways during cyclization (e.g., thiol vs. oxygen attack on CS₂) can generate thiolated or oxidized byproducts. Kinetic studies using in-situ IR or LC-MS monitoring reveal that excess KOH promotes thiolate intermediates, favoring the desired sulfinyl product. Computational modeling (DFT) of transition states further clarifies regioselectivity .
Q. How can computational chemistry predict the reactivity of derivatives for agrochemical applications?
- Methodological Answer : Density functional theory (DFT) calculations on frontier molecular orbitals (HOMO/LUMO) identify electron-deficient regions in the sulfinyl group, making it reactive toward electrophilic agents. This aligns with its role as a precursor to pesticidal compounds like Fipronil, where the sulfinyl moiety enhances binding to GABA receptors .
Q. How should researchers address contradictory data in solvent-dependent reaction yields?
- Methodological Answer : Contradictions arise from solvent polarity and proticity. For example, ethanol (polar protic) stabilizes ionic intermediates, achieving 85% yield, while aprotic solvents (e.g., DMF) reduce yields due to poor CS₂ solubility. Systematic solvent screening with Hansen solubility parameters (δD, δP, δH) optimizes reaction media .
Q. What advanced safety protocols are needed for handling this compound under inert conditions?
- Methodological Answer : The sulfinyl group’s susceptibility to moisture mandates anhydrous handling (glovebox/N₂ atmosphere). Thermal stability tests (DSC/TGA) indicate decomposition above 150°C, requiring temperature-controlled storage (<4°C). Spill management should use vermiculite or sand to avoid exothermic reactions with water .
Application-Oriented Questions
Q. How can this compound be integrated into fluorescent probes for biochemical studies?
- Methodological Answer : Functionalization at the amino group with fluorophores (e.g., dansyl chloride) creates pH-sensitive probes. The trifluoromethyl group enhances lipophilicity, enabling cell-membrane penetration. Validation via fluorescence quenching assays in DNA/RNA mixtures confirms specificity for guanine-rich regions .
Q. What strategies improve its efficacy as a building block for metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
